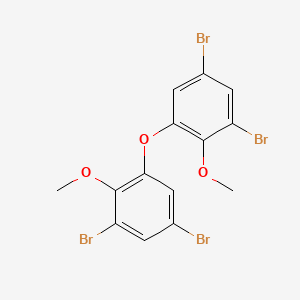![molecular formula C9H11ClN2O4S B14183800 (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide CAS No. 871824-60-1](/img/structure/B14183800.png)
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzo-dioxin ring and a sulfamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-chloro-2,3-dihydro-benzo[1,4]dioxin with a suitable sulfamide derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.
Substitution: The chloro group in the benzo-dioxin ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo-dioxin ring, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.
Wirkmechanismus
The mechanism of action of (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The chloro-substituted benzo-dioxin ring and sulfamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide include other chloro-substituted benzo-dioxin derivatives and sulfamide-containing molecules. Examples include:
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry, where its unique structure can be leveraged for specific chemical transformations and biological interactions.
Eigenschaften
CAS-Nummer |
871824-60-1 |
|---|---|
Molekularformel |
C9H11ClN2O4S |
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
(3S)-6-chloro-3-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)16-7(5-15-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
IJGYUXMDVGXAOM-ZETCQYMHSA-N |
Isomerische SMILES |
C1[C@@H](OC2=C(O1)C=CC(=C2)Cl)CNS(=O)(=O)N |
Kanonische SMILES |
C1C(OC2=C(O1)C=CC(=C2)Cl)CNS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
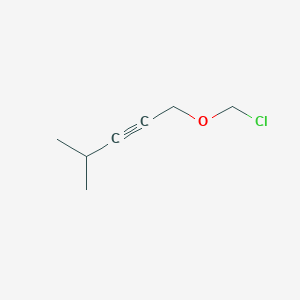
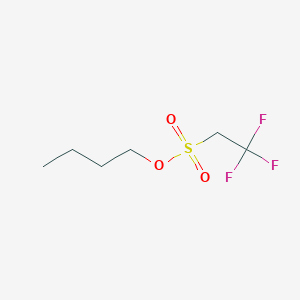
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
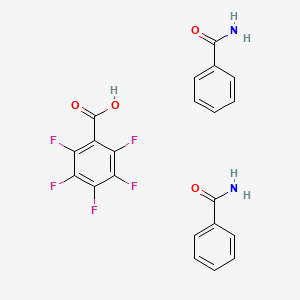
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
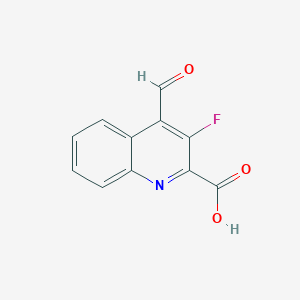
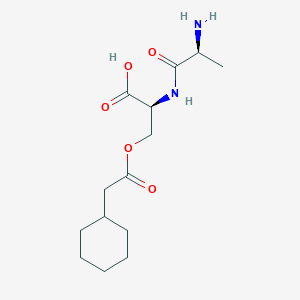
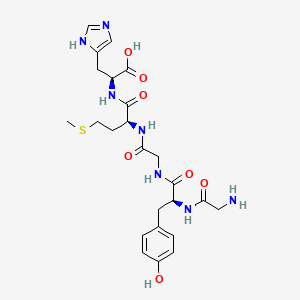
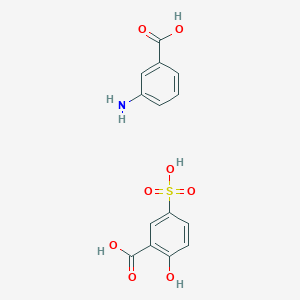
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
silane](/img/structure/B14183806.png)
